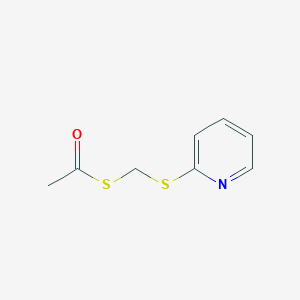

2-Acetylthiomethylthiopyridine

Descripción

2-Acetylthiomethylthiopyridine is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with acetylthio and methylthio groups.

Propiedades

Número CAS |

140128-04-7 |

|---|---|

Fórmula molecular |

C8H9NOS2 |

Peso molecular |

199.3 g/mol |

Nombre IUPAC |

S-(pyridin-2-ylsulfanylmethyl) ethanethioate |

InChI |

InChI=1S/C8H9NOS2/c1-7(10)11-6-12-8-4-2-3-5-9-8/h2-5H,6H2,1H3 |

Clave InChI |

ROMCSXIFYLATJV-UHFFFAOYSA-N |

SMILES |

CC(=O)SCSC1=CC=CC=N1 |

SMILES canónico |

CC(=O)SCSC1=CC=CC=N1 |

Sinónimos |

Ethanethioic acid, S-[(2-pyridinylthio)methyl] ester (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Compound 1: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine ring with methyl, thietanyloxy, and thioacetate groups.

- Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

Compound 2: 5-Methyl-6-phenyl-2-thioxo-thieno[2,3-d]pyrimidine

- Structure: Thienopyrimidine fused with a phenyl group and thioxo substituent.

- Synthesis: Derived from malononitrile, 6-methyl-heptane-2,4-dione, sulfur, and diethylamine in ethanol (73% yield) .

- Key Features : The thiophene-pyrimidine fusion enhances π-conjugation, differing from 2-acetylthiomethylthiopyridine’s simpler pyridine backbone.

Compound 3: [6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene

- Structure : Pyridine-thiophene hybrid with acetylene and trimethylsilyl groups.

- Synthesis : Uses tetrabutylammonium fluoride (TBAF) in THF, achieving 85% yield .

- Key Features : Acetylene spacers enable extended conjugation, a feature absent in 2-acetylthiomethylthiopyridine but relevant for optoelectronic applications.

Pharmacological and Functional Potential

- Compound 1 : Pyrimidine-thioether derivatives are explored for antiviral and antibacterial activities due to sulfur’s nucleophilic affinity .

- Compound 2: Thienopyrimidines exhibit kinase inhibition and anticancer properties , suggesting 2-acetylthiomethylthiopyridine could share bioactivity if functional groups align.

- Compound 3: Acetylene-rich frameworks are leveraged in nonlinear optics (NLO) and molecular electronics , highlighting divergent applications compared to pharmaceutically oriented thiopyridines.

Structural Flexibility and Reactivity

- Sulfur Reactivity : All compounds feature sulfur atoms, but 2-acetylthiomethylthiopyridine’s acetylthio group may offer unique thioester-like reactivity for prodrug design or metal coordination.

- Ring Systems: Pyridine (2-acetylthiomethylthiopyridine) vs. pyrimidine (Compound 1) vs. fused thienopyrimidine (Compound 2) influence electronic properties and binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.